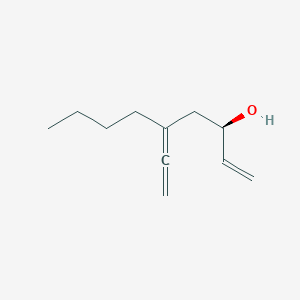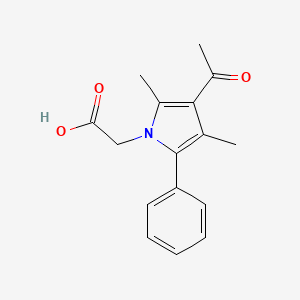![molecular formula C25H34O3S B14233024 2,5-Bis(hexyloxy)-4-[2-(thiophen-2-YL)ethenyl]benzaldehyde CAS No. 591207-22-6](/img/structure/B14233024.png)
2,5-Bis(hexyloxy)-4-[2-(thiophen-2-YL)ethenyl]benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Bis(hexyloxy)-4-[2-(thiophen-2-YL)ethenyl]benzaldehyde is an organic compound that features a benzaldehyde core substituted with hexyloxy and thiophene groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(hexyloxy)-4-[2-(thiophen-2-YL)ethenyl]benzaldehyde typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzaldehyde Core: The benzaldehyde core is synthesized through a Friedel-Crafts acylation reaction.
Substitution with Hexyloxy Groups:
Attachment of Thiophene Groups: The thiophene groups are attached through a Heck coupling reaction, which involves the reaction of a halogenated thiophene with the benzaldehyde core in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
2,5-Bis(hexyloxy)-4-[2-(thiophen-2-YL)ethenyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hexyloxy and thiophene groups can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,5-Bis(hexyloxy)-4-[2-(thiophen-2-YL)ethenyl]benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of 2,5-Bis(hexyloxy)-4-[2-(thiophen-2-YL)ethenyl]benzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The thiophene and hexyloxy groups can influence the compound’s binding affinity and specificity for these targets.
類似化合物との比較
Similar Compounds
2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene: Known for its use as an optical brightener.
Dithieno[3,2-b2′,3′-d]thiophene: An emerging heterocyclic compound with applications in organic electronics.
Uniqueness
2,5-Bis(hexyloxy)-4-[2-(thiophen-2-YL)ethenyl]benzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This makes it particularly valuable in the development of advanced materials and in medicinal chemistry research.
特性
CAS番号 |
591207-22-6 |
|---|---|
分子式 |
C25H34O3S |
分子量 |
414.6 g/mol |
IUPAC名 |
2,5-dihexoxy-4-(2-thiophen-2-ylethenyl)benzaldehyde |
InChI |
InChI=1S/C25H34O3S/c1-3-5-7-9-15-27-24-19-22(20-26)25(28-16-10-8-6-4-2)18-21(24)13-14-23-12-11-17-29-23/h11-14,17-20H,3-10,15-16H2,1-2H3 |
InChIキー |
YESRABIPWOWWKS-UHFFFAOYSA-N |
正規SMILES |
CCCCCCOC1=CC(=C(C=C1C=CC2=CC=CS2)OCCCCCC)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


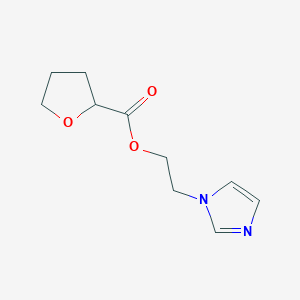
![[3,6-Dioxo-5-(sulfanylmethyl)piperazin-2-yl]acetic acid](/img/structure/B14232971.png)
![5-[(4-Fluorophenyl)methoxy]pyridine-2-carbaldehyde](/img/structure/B14232973.png)
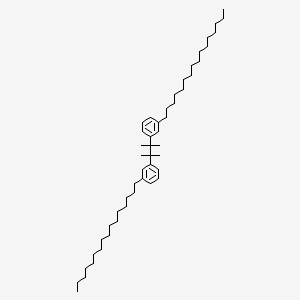
![N~1~-(2-Aminoethyl)-N~1~-{2-[(triphenylmethyl)sulfanyl]ethyl}ethane-1,2-diamine](/img/structure/B14232981.png)
![4-(3-Bromopropyl)-2-ethenyl-1-[(propan-2-yl)oxy]benzene](/img/structure/B14232984.png)
![3-(5-Bromopyridin-3-yl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14232989.png)

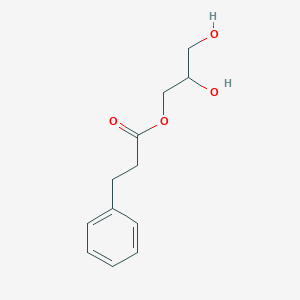
![Benzene, [(1-methyl-5-hexenyl)thio]-](/img/structure/B14233000.png)
